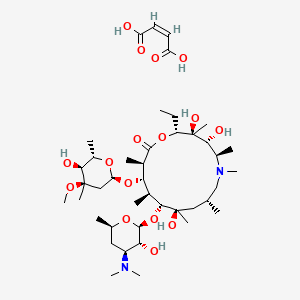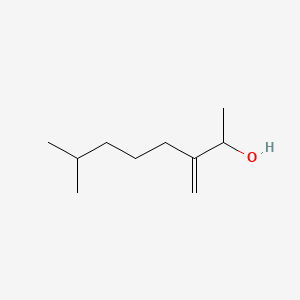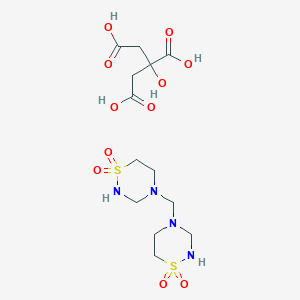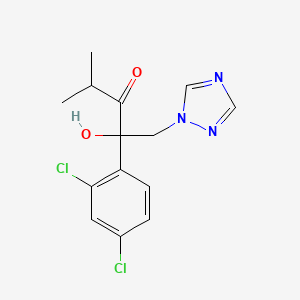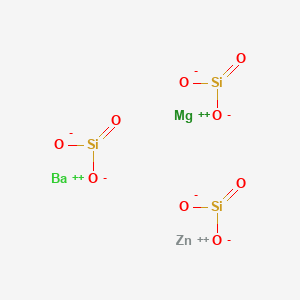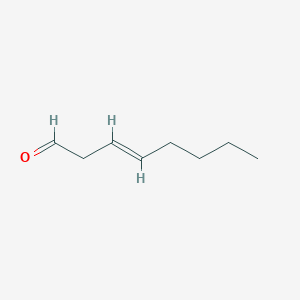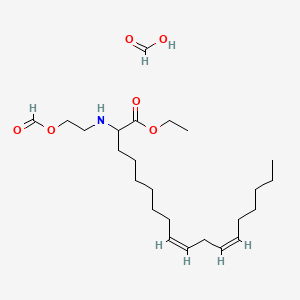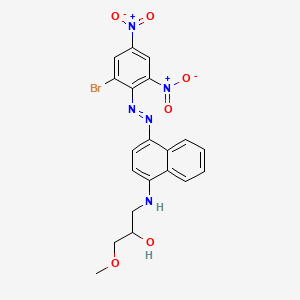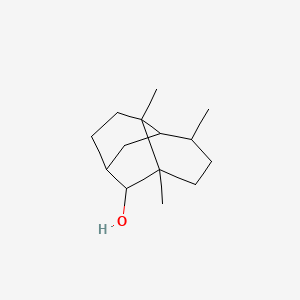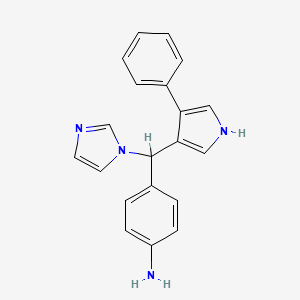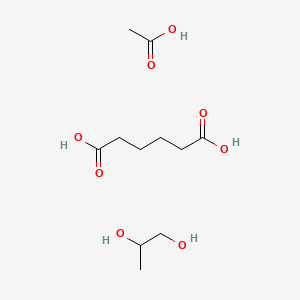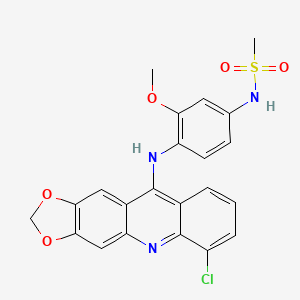
Einecs 301-003-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl benzoate , is a chemical compound with the molecular formula C14H12O2 . It is an ester of benzyl alcohol and benzoic acid. Benzyl benzoate is commonly used in various applications, including as a medication and in industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl benzoate can be synthesized through the esterification of benzyl alcohol with benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5CH2OH+C6H5COOH→C6H5COOCH2C6H5+H2O
Industrial Production Methods
In industrial settings, benzyl benzoate is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed back into benzyl alcohol and benzoic acid.
Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group in benzyl benzoate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzyl alcohol and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a model compound for ester hydrolysis.
Medicine: Used as a topical treatment for scabies and lice infestations.
Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.
Mécanisme D'action
In medicinal applications, benzyl benzoate acts as a scabicide and pediculicide. It exerts its effects by penetrating the exoskeleton of parasites such as mites and lice, leading to their death. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that benzyl benzoate disrupts the nervous system of the parasites, causing paralysis and death.
Comparaison Avec Des Composés Similaires
Benzyl benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: An ester of methanol and benzoic acid, used as a fragrance and flavoring agent.
Ethyl benzoate: An ester of ethanol and benzoic acid, also used in fragrances and flavorings.
Propyl benzoate: An ester of propanol and benzoic acid, used in similar applications.
Benzyl benzoate is unique due to its specific combination of benzyl alcohol and benzoic acid, which imparts distinct properties such as its effectiveness as a scabicide and its use as a plasticizer.
Propriétés
Numéro CAS |
93966-51-9 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-aminopropan-2-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C3H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3(5)2-4/h1-7H,(H,10,11);3,5H,2,4H2,1H3/b7-6+; |
Clé InChI |
COVABMBOJCPPPV-UHDJGPCESA-N |
SMILES isomérique |
CC(CN)O.C1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canonique |
CC(CN)O.C1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


